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Compound of Interest

Compound Name: Angiotensin (1-5)

Cat. No.: B612747 Get Quote

A Comprehensive Guide to Differentiating the Physiological Effects of Angiotensin (1-5) and

Angiotensin (1-7)

For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between the various components of the Renin-Angiotensin System (RAS) is

paramount. While Angiotensin (1-7) is well-established as a key player in the protective arm of

the RAS, the biological functions of its metabolite, Angiotensin (1-5), have only recently come

to light. This guide provides an objective comparison of the physiological effects, receptor

interactions, and signaling pathways of Angiotensin (1-5) and Angiotensin (1-7), supported by

experimental data.
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Feature Angiotensin (1-5) Angiotensin (1-7)

Primary Receptor
Angiotensin II Type 2 Receptor

(AT2R)
Mas Receptor (MasR)

Primary Source

Metabolite of Angiotensin (1-7)

via Angiotensin-Converting

Enzyme (ACE)

Primarily from Angiotensin II

via ACE2, or from Angiotensin I

Cardiovascular Effects
Vasodilation, blood pressure

reduction

Vasodilation, cardioprotective,

anti-hypertrophic, anti-fibrotic

Renal Effects

Under investigation, likely

aligned with AT2R's natriuretic

role

Complex and context-

dependent: can be

natriuretic/diuretic or cause

sodium/water retention

Anti-inflammatory Effects
Under investigation, likely

mediated by AT2R

Established anti-inflammatory

properties, reduces pro-

inflammatory cytokines

Cardiovascular Effects: A Comparative Analysis
Experimental evidence reveals distinct cardiovascular actions of Angiotensin (1-5) and

Angiotensin (1-7). While both peptides can induce vasodilation, their mechanisms and

interactions with the classical RAS effector, Angiotensin II, differ significantly.
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Parameter Angiotensin (1-5) Angiotensin (1-7) Reference Study

Effect on Angiotensin

II-induced

Vasoconstriction

No significant

inhibition

60% inhibition of

maximal response
[1]

ACE Inhibition (IC50) Potent inhibitor

Moderate inhibitor

(IC50 of 3.0-4.0

µmol/L)

[1]

Vasodilation

Induces relaxation of

pre-constricted

arteries

Induces vasodilation [2][3]

Blood Pressure

Lowers blood

pressure in

normotensive mice

Can lower blood

pressure, particularly

in hypertensive

models

[2][3]

Experimental Protocols
Assessment of Vasodilation in Isolated Arteries (Wire Myography)

This protocol is adapted from studies investigating the vascular effects of Angiotensin

peptides[2].

Tissue Preparation: Mouse mesenteric or human renal arteries are dissected and mounted

on a wire myograph.

Pre-constriction: Arterial rings are pre-constricted with an alpha-adrenergic agonist like

phenylephrine to induce a stable tone.

Peptide Administration: Cumulative concentration-response curves are generated by adding

increasing concentrations of Angiotensin (1-5) or Angiotensin (1-7). To isolate the effects on

specific receptors, experiments are often conducted in the presence of an AT1 receptor

blocker (e.g., valsartan).

Data Analysis: The relaxation response is measured as a percentage decrease from the pre-

constricted tone.
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Measurement of Nitric Oxide (NO) Release in Endothelial Cells

This method is based on protocols used to determine the signaling mechanisms of Angiotensin

peptides[2].

Cell Culture: Human Aortic Endothelial Cells (HAECs) or Chinese Hamster Ovary (CHO)

cells transfected with the receptor of interest (AT2R or Mas) are cultured.

Fluorescent Probe Loading: Cells are loaded with a NO-sensitive fluorescent dye, such as

DAF-FM diacetate.

Peptide Stimulation: Cells are stimulated with Angiotensin (1-5) or Angiotensin (1-7) at

various concentrations and time points.

Fluorescence Measurement: The increase in fluorescence intensity, corresponding to NO

production, is measured using a fluorescence microscope or plate reader.

Receptor Binding and Signaling Pathways
The most critical distinction between Angiotensin (1-5) and Angiotensin (1-7) lies in their

primary receptor targets, which dictates their downstream signaling cascades.

Receptor Specificity
Recent studies have clarified that Angiotensin (1-5) is a potent agonist for the AT2 receptor[2]

[4][5][6]. In contrast, Angiotensin (1-7) primarily mediates its effects through the Mas

receptor[3]. Experiments using CHO cells transfected with either the AT2R or the Mas receptor

demonstrated that Angiotensin (1-5) induced NO release only in AT2R-transfected cells, not in

Mas-transfected cells[2].

Signaling Pathways
Angiotensin (1-5) Signaling via the AT2 Receptor

Activation of the AT2R by Angiotensin (1-5) initiates a signaling cascade characteristic of the

protective arm of the RAS. This pathway is largely driven by the activation of endothelial Nitric

Oxide Synthase (eNOS), leading to increased NO production[2][4].
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Angiotensin (1-5) AT2 Receptor binds to
eNOS

(endothelial Nitric
Oxide Synthase)

 activates Nitric Oxide (NO) produces Vasodilation leads to
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Angiotensin (1-5) signaling pathway.

Angiotensin (1-7) Signaling via the Mas Receptor

Angiotensin (1-7) binding to the Mas receptor triggers a broader range of downstream effects,

including NO production, anti-inflammatory responses, and anti-fibrotic actions. This pathway

often counteracts the pro-inflammatory and pro-fibrotic signaling of the Angiotensin II/AT1

receptor axis[3][7].

Angiotensin (1-7) Mas Receptor binds to Downstream
Signaling Cascades

 activates
Vasodilation

Anti-inflammatory Effects
Anti-fibrotic Effects

 mediate
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Angiotensin (1-7) signaling pathway.

Experimental Protocol: Receptor Binding Assay
This protocol is a generalized approach based on standard radioligand binding assays used to

determine receptor affinity[8][9].

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from

transfected cells or specific tissues) are prepared.

Radioligand Incubation: A fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-Angiotensin

II) is incubated with the cell membranes.

Competitive Binding: The incubation is performed in the presence of increasing

concentrations of unlabeled competitor peptides (Angiotensin (1-5) and Angiotensin (1-7)).
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Separation and Counting: Bound and free radioligand are separated by filtration, and the

radioactivity of the bound fraction is measured.

Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific

binding of the radioligand (IC50) is determined, which is indicative of its binding affinity.

Renal and Anti-inflammatory Effects
While direct comparative studies on the renal and anti-inflammatory effects of Angiotensin (1-
5) and Angiotensin (1-7) are limited, their individual actions can be inferred from their receptor

specificities.

Renal Function
Angiotensin (1-7) has been shown to have complex and sometimes contradictory effects on

renal function, with reports of both natriuretic/diuretic actions and sodium and water

retention[10][11][12]. These varied responses may depend on the specific physiological context

and experimental model. The renal effects of Angiotensin (1-5) are less characterized, but its

action through the AT2 receptor suggests a likely role in promoting natriuresis and diuresis, as

AT2R activation is generally associated with these outcomes[13].

Experimental Protocol: Assessment of Renal Tubular
Transport
This protocol is based on microperfusion methods used to study the effects of angiotensins on

kidney function[4].

Animal Model: Anesthetized rats are used.

Microperfusion: Individual kidney tubules are cannulated and perfused with a solution

containing the test peptide (Angiotensin (1-5) or Angiotensin (1-7)).

Sample Collection: Fluid from the perfused tubule is collected.

Analysis: The collected fluid is analyzed for changes in volume and solute concentrations

(e.g., Na+, HCO3-) to determine the effect of the peptide on tubular transport.
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Anti-inflammatory Properties
Angiotensin (1-7) is recognized for its anti-inflammatory properties, which are mediated by the

Mas receptor. It can reduce the expression of pro-inflammatory cytokines such as IL-1β and

TNF-α[7][9]. The anti-inflammatory role of Angiotensin (1-5) is an active area of investigation.

Given that the AT2 receptor has been implicated in anti-inflammatory signaling, it is plausible

that Angiotensin (1-5) also possesses anti-inflammatory effects.

Experimental Protocol: In Vitro Anti-inflammatory Assay
This protocol provides a general framework for comparing the anti-inflammatory effects of

peptides[6].

Cell Culture: Macrophages or other immune cells (e.g., human monocytic THP-1 cells) are

cultured.

Inflammatory Stimulus: Cells are stimulated with an inflammatory agent, such as

lipopolysaccharide (LPS).

Peptide Treatment: Cells are co-incubated with the inflammatory stimulus and varying

concentrations of Angiotensin (1-5) or Angiotensin (1-7).

Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and

anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatant are quantified using

ELISA.

Data Analysis: The ability of each peptide to reduce the production of pro-inflammatory

cytokines and/or increase the production of anti-inflammatory cytokines is determined.

Summary and Future Directions
The distinction between Angiotensin (1-5) and Angiotensin (1-7) is becoming increasingly

clear, with receptor specificity being the cornerstone of their differential effects. Angiotensin (1-

7) acts primarily through the Mas receptor to exert a broad range of protective cardiovascular,

renal, and anti-inflammatory effects. In contrast, Angiotensin (1-5), once considered an

inactive metabolite, is now recognized as a potent AT2 receptor agonist with significant

vasodilatory and blood pressure-lowering properties.
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For researchers and drug development professionals, these differences present unique

therapeutic opportunities. Targeting the Angiotensin (1-7)/Mas receptor axis has been a focus

for conditions characterized by inflammation and fibrosis. The emergence of Angiotensin (1-5)
as an AT2 receptor agonist opens new avenues for therapies aimed at promoting vasodilation

and potentially exerting other protective effects associated with AT2R activation.

Further direct comparative studies are warranted to fully elucidate the relative potencies and

specific effects of these two peptides in various physiological and pathological contexts,

particularly in the renal and immune systems. A deeper understanding of their distinct

mechanisms will be instrumental in the development of novel and targeted therapies for

cardiovascular and related diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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